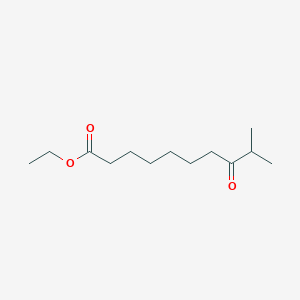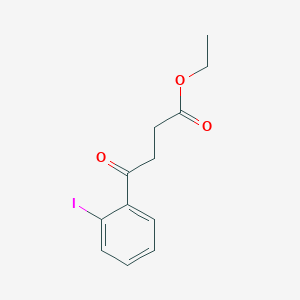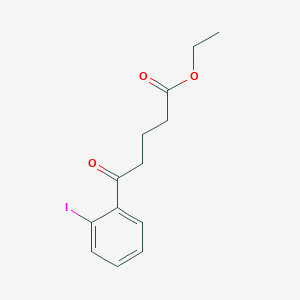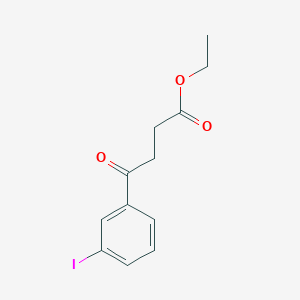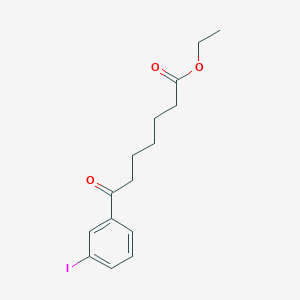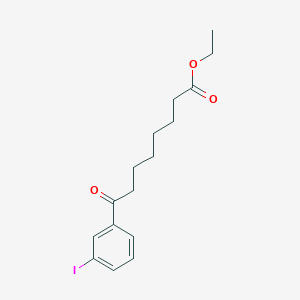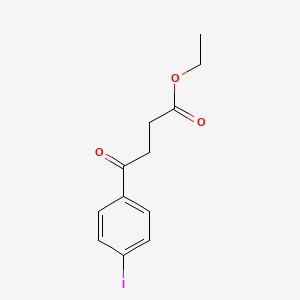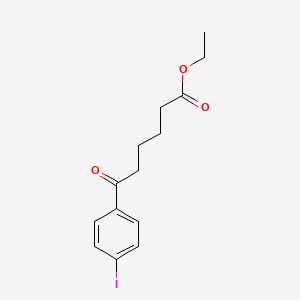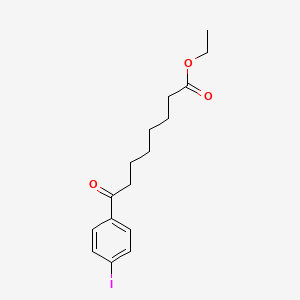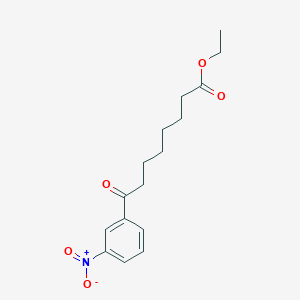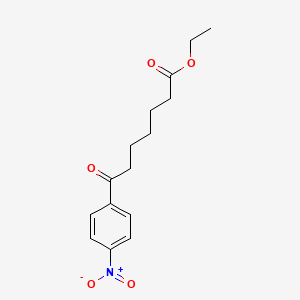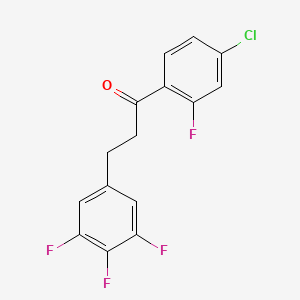
4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone" is a fluorinated aromatic ketone. While the specific compound is not directly discussed in the provided papers, related fluorinated compounds and their synthesis, molecular structure, and chemical properties are extensively studied due to their importance in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from commercially available substrates. For instance, a simple three-step synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from 3-sulpholene has been developed, demonstrating the synthetic value of fluorine-containing dienes in Diels-Alder reactions . Similarly, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide . These methods highlight the versatility of fluorinated compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often confirmed using techniques such as IR and X-ray diffraction. For example, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by these methods, and the vibrational wavenumbers were calculated using HF and DFT methods . Such studies are crucial for understanding the electronic distribution and stability of the molecule, which are influenced by the presence of fluorine atoms.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic amination. For instance, bis(2,4,5-trifluorophenyl)methanone was synthesized and subjected to sequential nucleophilic aromatic substitution reactions to yield a variety of fluorinated compounds . Additionally, the electrophilic amination of 4-fluorophenol with diazenes resulted in the complete removal of the fluorine atom, showcasing the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can enhance photostability and improve spectroscopic properties. The calculated first hyperpolarizability of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is significant, indicating potential applications in nonlinear optics . Furthermore, fluorinated polyimides derived from fluorinated aromatic diamines exhibit good solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials .
Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
The synthesis of various derivatives, including those with fluorophenyl groups similar to 4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone, has been explored. For instance, the synthesis of acylthioureas incorporating trifluorophenyl and other halogenated phenyl groups demonstrates their significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Science
In polymer science, compounds with trifluoromethyl groups are used to synthesize novel polymers. For example, poly(arylene ether)s with pendent trifluoromethyl groups have been developed using monomers synthesized from halogenated and fluorinated compounds. These polymers exhibit high thermal stability, which could be relevant for materials science and engineering applications (Banerjee, Maier, & Burger, 1999).
Quantum Chemical Studies
Quantum chemical studies on molecules with structural similarities to this compound, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, have been conducted. These studies focus on understanding molecular geometry and chemical reactivity, providing insights into how such compounds could behave in various chemical environments (Satheeshkumar et al., 2017).
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIIDYHHEZKMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645028 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-48-8 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

